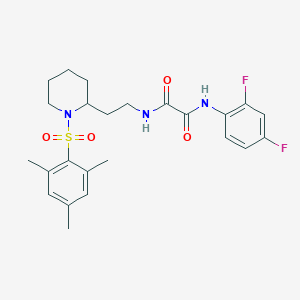
N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H29F2N3O4S and its molecular weight is 493.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound classified under oxalamides. This compound exhibits a complex structure that includes a difluorophenyl moiety and a mesitylsulfonyl-piperidine unit. Its molecular formula is C24H29F2N3O4S with a molecular weight of approximately 493.57 g/mol. The compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, which include:
- Formation of the oxalamide core.
- Introduction of the difluorophenyl and mesitylsulfonyl groups.
While specific reaction conditions such as solvents and catalysts are crucial for optimizing yield and purity, detailed protocols are often proprietary or not fully disclosed in the literature.
Research indicates that compounds within the oxalamide family can act as inhibitors of various biological targets, particularly proteases. The structural components of this compound suggest potential interactions with cysteine proteases, which are critical in numerous physiological processes.
Pharmacological Applications
The compound has been investigated for its potential in treating diseases where protease inhibition is beneficial, such as cancer and inflammatory conditions. Its ability to modulate biological pathways through enzyme inhibition makes it a candidate for further pharmacological studies.
Case Studies
Several studies have explored the biological activity of similar compounds within the oxalamide class:
- Cysteine Protease Inhibition : A study demonstrated that related oxalamides effectively inhibited cathepsin B, a cysteine protease involved in tumor progression. This suggests that this compound may exhibit similar inhibitory properties .
- Antitumor Activity : In vitro assays have shown that compounds with similar structural motifs possess significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction through protease inhibition.
- Anti-inflammatory Effects : Some oxalamides have been reported to reduce inflammatory responses in animal models, indicating potential therapeutic applications in inflammatory diseases.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C24H29F2N3O4S |
| Molecular Weight | 493.57 g/mol |
| CAS Number | 898450-86-7 |
| Biological Target | Cysteine Proteases |
| Potential Applications | Cancer therapy, anti-inflammatory agents |
Eigenschaften
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2N3O4S/c1-15-12-16(2)22(17(3)13-15)34(32,33)29-11-5-4-6-19(29)9-10-27-23(30)24(31)28-21-8-7-18(25)14-20(21)26/h7-8,12-14,19H,4-6,9-11H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRADBUEUWIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














